Methyl 3-[(trimethylsilyl)oxy]butanoate
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Overview
Description
3-(Trimethylsiloxy)butanoic acid methyl ester is an organic compound with the molecular formula C8H18O3Si. It is a derivative of butanoic acid, where the hydroxyl group is replaced by a trimethylsiloxy group, and the carboxyl group is esterified with methanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trimethylsiloxy)butanoic acid methyl ester can be synthesized through the esterification of 3-(trimethylsiloxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of 3-(Trimethylsiloxy)butanoic acid methyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsiloxy)butanoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles can be used to substitute the trimethylsiloxy group.
Major Products Formed
Hydrolysis: 3-(Trimethylsiloxy)butanoic acid and methanol.
Reduction: 3-(Trimethylsiloxy)butanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
3-(Trimethylsiloxy)butanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethylsiloxy)butanoic acid methyl ester involves its reactivity as an ester and the presence of the trimethylsiloxy group. The ester functionality allows it to undergo hydrolysis, reduction, and substitution reactions, while the trimethylsiloxy group can be a leaving group in substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-trimethylsiloxybutyric acid, trimethylsilyl ester .
- Methyl 3-trimethylsiloxy-2-butenoate .
Uniqueness
3-(Trimethylsiloxy)butanoic acid methyl ester is unique due to its specific structure, which combines the ester functionality with a trimethylsiloxy group. This combination allows for versatile reactivity and applications in various fields of research and industry .
Properties
CAS No. |
55590-74-4 |
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Molecular Formula |
C8H18O3Si |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
methyl 3-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C8H18O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
FHDCVPMIQWHEAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
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